3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine]
CAS No.:
Cat. No.: VC15933113
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21NO2 |
|---|---|
| Molecular Weight | 247.33 g/mol |
| IUPAC Name | 3-methoxy-1'-methylspiro[3,4-dihydroisochromene-1,4'-piperidine] |
| Standard InChI | InChI=1S/C15H21NO2/c1-16-9-7-15(8-10-16)13-6-4-3-5-12(13)11-14(17-2)18-15/h3-6,14H,7-11H2,1-2H3 |
| Standard InChI Key | BMBFJAYAIYTGJO-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2(CC1)C3=CC=CC=C3CC(O2)OC |
Introduction
3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine] is a complex organic compound with the molecular formula C15H21NO2. This compound belongs to the spiro class of molecules, which are characterized by a central atom (usually carbon) bonded to two rings that share no atoms other than the central atom. The compound's structure includes an isochroman ring system and a piperidine ring, making it a spiro[isochroman-1,4'-piperidine] derivative. The presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the nitrogen atom of the piperidine ring further defines its chemical identity.
Synthesis and Preparation
The synthesis of 3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine] typically involves multi-step organic synthesis techniques. While specific synthesis protocols for this compound are not detailed in the available literature, general methods for synthesizing spiro compounds often involve the formation of the spiro center through reactions such as nucleophilic substitution or cycloaddition reactions.
Data Table
| Property | Description |
|---|---|
| Molecular Formula | C15H21NO2 |
| CAS Number | 153899-56-0 |
| Molecular Weight | Not specified |
| Structure | Spiro[isochroman-1,4'-piperidine] with methoxy and methyl groups |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume